molecular formula C17H9N3O B10886930 4-(Quinolin-8-yloxy)benzene-1,2-dicarbonitrile CAS No. 220018-16-6

4-(Quinolin-8-yloxy)benzene-1,2-dicarbonitrile

Cat. No.: B10886930
CAS No.: 220018-16-6
M. Wt: 271.27 g/mol
InChI Key: VGMCUPGUTYCSLQ-UHFFFAOYSA-N
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Description

4-(Quinolin-8-yloxy)benzene-1,2-dicarbonitrile is a chemical compound with the molecular formula C17H9N3O. It is known for its unique structure, which combines a quinoline moiety with a benzene ring substituted with two cyano groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-8-yloxy)benzene-1,2-dicarbonitrile typically involves the reaction of 8-hydroxyquinoline with 4-chlorobenzene-1,2-dicarbonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-8-yloxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine-substituted derivatives.

Scientific Research Applications

4-(Quinolin-8-yloxy)benzene-1,2-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Quinolin-8-yloxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer activity. Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Quinolin-8-yloxy)benzene-1,2-dicarbonitrile stands out due to its unique combination of a quinoline moiety and a benzene ring with cyano groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

220018-16-6

Molecular Formula

C17H9N3O

Molecular Weight

271.27 g/mol

IUPAC Name

4-quinolin-8-yloxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C17H9N3O/c18-10-13-6-7-15(9-14(13)11-19)21-16-5-1-3-12-4-2-8-20-17(12)16/h1-9H

InChI Key

VGMCUPGUTYCSLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC3=CC(=C(C=C3)C#N)C#N)N=CC=C2

Origin of Product

United States

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